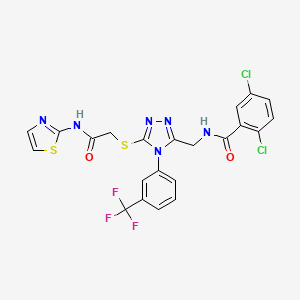

![molecular formula C11H8F3NO3S B2841530 2,2,2-trifluoro-1-[1-(methylsulfonyl)-1H-indol-3-yl]-1-ethanone CAS No. 342885-53-4](/img/structure/B2841530.png)

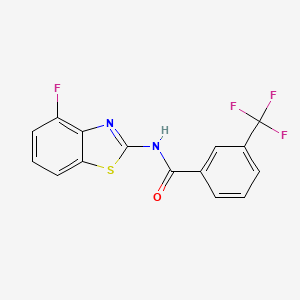

2,2,2-trifluoro-1-[1-(methylsulfonyl)-1H-indol-3-yl]-1-ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2,2-Trifluoro-1-[1-(methylsulfonyl)-1H-indol-3-yl]-1-ethanone, otherwise known as TFMS, is a small organic molecule that has become increasingly popular in a variety of scientific fields. This molecule has been used in the synthesis of a variety of compounds, and has shown to have a wide range of applications in medicinal and biochemical research. In

Applications De Recherche Scientifique

Electrophilic Trifluoromethylthiolation Reagents

In the study of electrophilic trifluoromethylthiolation, compounds similar to 2,2,2-trifluoro-1-[1-(methylsulfonyl)-1H-indol-3-yl]-1-ethanone have been utilized as building blocks and reagents. For example, diazo compounds have been redisclosed as effective electrophilic trifluoromethylthiolation reagents under copper catalysis, transforming enamines, indoles, β-keto esters, pyrroles, and anilines into corresponding trifluoromethylthio compounds (Huang et al., 2016).

Chemoenzymatic Synthesis

Another application is seen in the chemoenzymatic synthesis of precursors for pharmaceuticals. A sequential methodology combining palladium-catalyzed cross-coupling with bioreduction has been used to achieve stereoselective routes towards specific inhibitors, demonstrating the role of similar compounds in synthesizing biologically relevant molecules (González‐Martínez et al., 2019).

Vinyl Triflone Synthesis

Vinyl triflone, a structure containing the trifluoromethanesulfonyl group, highlights the utility of similar compounds in material science and medicinal chemistry. Research into vinyl triflones, which exploit the electron-withdrawing power of the triflyl group, indicates their potential in various applications, though they are not widely available due to synthesis challenges (Xu et al., 2013).

C-H Triflation

The C-H triflation of BINOL derivatives using specific reagents demonstrates the synthesis of highly oxidized compounds which can be further converted to useful derivatives. This process emphasizes the manipulation of chemical structures for the development of novel compounds (Nakazawa et al., 2019).

Hyperbranched Polymers

Finally, hyperbranched polymers with controlled degrees of branching from 0 to 100% have been synthesized using compounds with similar structural motifs, indicating the role of these materials in the development of new polymeric materials with customizable properties (Segawa et al., 2010).

Mécanisme D'action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives a valuable scaffold for developing new therapeutic agents .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . This can result in a range of changes, from altering the activity of the target to modulating signal transduction pathways .

Biochemical Pathways

Indole derivatives are known to impact a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities involves different biochemical pathways, and the specific effects would depend on the exact nature of the indole derivative and its targets .

Result of Action

Given the wide range of biological activities associated with indole derivatives, the effects could potentially be quite diverse, depending on the specific targets and pathways involved .

Propriétés

IUPAC Name |

2,2,2-trifluoro-1-(1-methylsulfonylindol-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO3S/c1-19(17,18)15-6-8(10(16)11(12,13)14)7-4-2-3-5-9(7)15/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKZHAYBBFCRIBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C=C(C2=CC=CC=C21)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoro-1-[1-(methylsulfonyl)-1H-indol-3-yl]-1-ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methoxy]-3-(hydroxymethyl)benzaldehyde](/img/structure/B2841452.png)

![2-(4-fluorophenyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2841456.png)

![1-[4-[(4-Methylpiperidin-1-yl)methyl]phenyl]methanamine](/img/structure/B2841460.png)

![(E)-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}amino 3-methoxybenzoate](/img/structure/B2841467.png)

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2841469.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one](/img/structure/B2841470.png)